molecular formula C8H12N2 B8437185 2-Cyano-3,4-dimethyl-cyclopent-1-enylamine

2-Cyano-3,4-dimethyl-cyclopent-1-enylamine

Cat. No. B8437185
M. Wt: 136.19 g/mol
InChI Key: HSXGKZPOVASUAY-UHFFFAOYSA-N
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Patent
US04318855

Procedure details

5.6 g of potassium tert.butylate are refluxed for 60 minutes with 6.8 g of 3,4-dimethyladiponitrile in 50 ml of toluene. The cooled solution is washed with 50 ml of water and concentrated. There are obtained 6.4 g (94%) of 2-cyano-3,4-dimethyl-cyclopent-1-enylamine of melting point 92°-100° C.
[Compound]
Name
potassium tert.butylate
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
3,4-dimethyladiponitrile
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:6]([CH3:10])[CH2:7][C:8]#[N:9])[CH2:3][C:4]#[N:5]>C1(C)C=CC=CC=1>[C:4]([C:3]1[CH:2]([CH3:1])[CH:6]([CH3:10])[CH2:7][C:8]=1[NH2:9])#[N:5]

Inputs

Step One
Name
potassium tert.butylate
Quantity
5.6 g
Type
reactant
Smiles
Name
3,4-dimethyladiponitrile
Quantity
6.8 g
Type
reactant
Smiles
CC(CC#N)C(CC#N)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The cooled solution is washed with 50 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(CC(C1C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.